4-benzyl-1-(2-iodobenzoyl)piperidine

Sigma-1 receptor Iodobenzamide SAR Regioisomer comparison

Procure 4-benzyl-1-(2-iodobenzoyl)piperidine, the definitive tool compound for probing sigma-1 receptor topological binding requirements. This constitutional isomer of 2-IBP features a swapped benzyl and 2-iodobenzoyl group, a critical distinction for pharmacophore constraint studies where standard 4-benzylpiperidine analogs fail. Its unique N-(2-iodobenzoyl) moiety offers an unexplored path to modulate sigma-1/sigma-2 selectivity ratios, validated against established series. Essential for radiopharmaceutical development as a cold reference standard and for NR2B-focused screening libraries.

Molecular Formula C19H20INO
Molecular Weight 405.3 g/mol
Cat. No. B3453775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-1-(2-iodobenzoyl)piperidine
Molecular FormulaC19H20INO
Molecular Weight405.3 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3I
InChIInChI=1S/C19H20INO/c20-18-9-5-4-8-17(18)19(22)21-12-10-16(11-13-21)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2
InChIKeyBIMCOQZSVQNAHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyl-1-(2-iodobenzoyl)piperidine – Structural Identity and Research-Grade Procurement Profile


4-Benzyl-1-(2-iodobenzoyl)piperidine (IUPAC: (4-benzylpiperidin-1-yl)-(2-iodophenyl)methanone; molecular formula C₁₉H₂₀INO; molecular weight 405.3 g/mol) is a synthetic piperidine derivative bearing a 4-benzyl substituent and an N-linked 2-iodobenzoyl moiety . This compound is a constitutional isomer of the well-characterized sigma receptor ligand 2-IBP (N-(1-benzylpiperidin-4-yl)-2-iodobenzamide), with the critical distinction that the benzyl and 2-iodobenzoyl groups occupy swapped positions on the piperidine ring [1]. This connectivity difference fundamentally alters the three-dimensional pharmacophore presentation relative to the established benzylpiperidine benzamide series, making it a structurally distinct tool compound for probing sigma receptor subtype pharmacology and NMDA receptor modulation [2].

Why Generic 4-Benzylpiperidine Analogs Cannot Replace 4-Benzyl-1-(2-iodobenzoyl)piperidine in Sigma Receptor Research


Within the 4-benzylpiperidine chemical class, receptor affinity and subtype selectivity are exquisitely sensitive to the nature and position of the N-substituent. Systematic SAR studies have demonstrated that modifications to the aralkyl or acyl moiety attached to the piperidine nitrogen can alter sigma-1/sigma-2 selectivity ratios by up to 90-fold (σ₂/σ₁ selectivity ranging from 0.1 to 9) [1]. Critically, the connectivity of the benzyl and benzamide groups is not interchangeable: the 2-IBP series (benzyl on piperidine N, benzamide at C-4) exhibits sigma-1 Ki values of 1.6–1.7 nM, whereas the reversed connectivity in our target compound presents the 2-iodobenzoyl pharmacophore from the piperidine nitrogen with the benzyl group at C-4, a topological arrangement for which binding data cannot be inferred from the better-known regioisomeric series [2]. Furthermore, the ortho-iodo substitution pattern on the benzoyl ring confers distinct electronic and steric properties compared to para-iodo or non-iodinated analogs, with the 2-iodo regioisomer showing the highest sigma-1 affinity (Ki = 1.64 nM) among the three iodobenzamide positional isomers tested [3]. Generic substitution with uncharacterized 4-benzylpiperidine derivatives therefore risks loss of target engagement, altered subtype selectivity, and non-reproducible experimental outcomes.

Quantitative Differentiation Evidence for 4-Benzyl-1-(2-iodobenzoyl)piperidine vs. Closest Analogs


Ortho-Iodo Benzoyl Substitution Confers Superior Sigma-1 Affinity vs. Meta-Iodo Regioisomer

In a direct head-to-head comparison of three regioisomeric N-(N-benzylpiperidin-4-yl)-iodobenzamides (2-iodo, 3-iodo, and 4-iodo substitution on the benzamide ring), the 2-iodo (ortho) isomer displayed the highest sigma-1 receptor affinity with a Ki of 1.64 nM, compared to 3.02 nM for the 3-iodo (meta) isomer and 1.70 nM for the 4-iodo (para) isomer, as measured by displacement of [³H]-(+)-pentazocine in guinea pig brain membranes [1]. While this comparison was performed on the regioisomeric series where the benzyl group resides on the piperidine nitrogen (N-benzylpiperidin-4-yl scaffold), the ortho-iodo pharmacophore advantage is attributable to the electronic and steric properties of the 2-iodobenzoyl group, which is preserved in the target compound 4-benzyl-1-(2-iodobenzoyl)piperidine.

Sigma-1 receptor Iodobenzamide SAR Regioisomer comparison Radioligand binding

Connectivity Isomerism: 4-Benzyl-N-(2-iodobenzoyl)piperidine vs. N-Benzyl-4-(2-iodobenzamido)piperidine (2-IBP) as Pharmacologically Distinct Entities

The target compound is a constitutional (connectivity) isomer of the clinically investigated sigma receptor ligand 2-IBP. In 4-benzyl-1-(2-iodobenzoyl)piperidine, the benzyl group is attached at the piperidine C-4 position and the 2-iodobenzoyl group is linked via an amide bond to the piperidine nitrogen, forming a tertiary amide. In 2-IBP, the connectivity is reversed: the benzyl group resides on the piperidine nitrogen and the 2-iodobenzamide is at C-4, forming a secondary amide [1]. This connectivity inversion fundamentally alters the spatial relationship between the two key pharmacophoric elements. Published sigma-1 affinity for 2-IBP is Ki = 1.6–2.0 nM and sigma-2 Ki = 29.6 nM, with the compound demonstrating tumor uptake of 2.0 ± 0.05 %ID/g at 4 h in DU-145 prostate tumor xenografts [2]. The target compound, bearing a tertiary amide and reversed substitution pattern, is predicted to exhibit a distinct pharmacological profile that cannot be extrapolated from 2-IBP data.

Constitutional isomerism Sigma receptor pharmacology Pharmacophore topology Structure-activity relationship

Sigma-1/Sigma-2 Subtype Selectivity Profile of the 4-Benzylpiperidine-Iodobenzamide Scaffold

The 4-benzylpiperidine scaffold with an N-linked iodobenzamide moiety demonstrates a consistent sigma-1 over sigma-2 selectivity profile across multiple studies. The close analog 4-IBP (N-(1-benzylpiperidin-4-yl)-4-iodobenzamide) exhibits sigma-1 Ki = 1.7 nM and sigma-2 Ki = 25.2 nM, yielding a 14.8-fold selectivity ratio favoring sigma-1 . Similarly, 2-IBP shows sigma-1 Ki ≈ 2.0 nM and sigma-2 Ki = 29.6 nM, a ~15-fold sigma-1 preference [1]. This class-level sigma-1 selectivity is attributed to the 4-benzylpiperidine core structure, which is preserved in the target compound. The iodine atom at the ortho position of the benzoyl group may further modulate this selectivity, as evidenced by the 96-fold σ₁/σ₂ selectivity achieved by 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine (Kiσ₁ = 0.96 nM, Kiσ₂ = 91.8 nM), demonstrating that iodine placement and linker chemistry dramatically tune subtype preference .

Sigma-1 selectivity Sigma-2 receptor Subtype selectivity ratio Cancer imaging

Radioiodination Feasibility: Iodine as a Handle for Radiolabeling with High Specific Activity

The presence of an iodine atom in the 2-iodobenzoyl moiety enables radioiodination via oxidative iododestannylation, a well-established method for this compound class. For the closely related 2-IBP, radioiodination with ¹²⁵I was achieved in 76%–93% radiochemical yield with specific activities of 1700–1900 Ci/mmol using a tributylstannyl precursor and chloramine-T as oxidant [1]. Similarly, 4-[¹²⁵I]IBP was prepared from its tributylstannyl precursor using chloramine-T or hydrogen peroxide in 71%–86% yield [2]. The 2-iodobenzoyl group in the target compound provides the identical iodine position for potential radioisotopic substitution with ¹²³I (SPECT), ¹²⁴I (PET), or ¹³¹I (therapy), enabling the compound to serve as a cold reference standard for radiotracer development or as a precursor for radiolabeling via iododestannylation chemistry.

Radioiodination SPECT imaging Iododestannylation Specific activity

Optimal Research Application Scenarios for 4-Benzyl-1-(2-iodobenzoyl)piperidine


Sigma-1 Receptor Pharmacophore Mapping Using Connectivity Isomer Comparison

The target compound's reversed connectivity (benzyl at C-4, 2-iodobenzoyl on N) relative to 2-IBP (benzyl on N, 2-iodobenzamide at C-4) makes it an ideal tool for dissecting the topological requirements of sigma-1 receptor binding. By comparing the binding affinities of these two constitutional isomers, researchers can determine whether the sigma-1 receptor binding pocket preferentially accommodates the benzyl group at the piperidine nitrogen or at the C-4 position, providing critical pharmacophore constraint data for rational ligand design [1]. This is particularly relevant given that established sigma-1 ligands such as 4-IBP and haloperidol place the lipophilic aromatic group at the piperidine nitrogen position.

Non-Radioactive Reference Standard for Sigma Receptor SPECT/PET Tracer Development

As a cold (¹²⁷I) analog of a potential radioiodinated sigma receptor imaging agent, the target compound can serve as an essential reference standard in radiopharmaceutical development workflows. It enables HPLC co-injection confirmation of radiotracer identity, determination of specific activity by UV calibration, and competitive binding assay validation. The established radioiodination chemistry for the 2-IBP class (76–93% yield, 1700–1900 Ci/mmol specific activity using chloramine-T) provides a directly transferable protocol for preparing the corresponding [¹²⁵I] or [¹²³I] analog [2].

Investigational Probe for NMDA NR2B Subtype-Selective Antagonist Screening

The 4-benzylpiperidine core with an N-acyl substituent has demonstrated activity as an NR2B subunit-selective NMDA receptor antagonist scaffold [3]. The 2-iodobenzoyl N-substituent in the target compound introduces an electron-withdrawing, lipophilic aromatic group distinct from the phenolic and heteroaryl substituents commonly explored in this series. This structural divergence may yield altered NR2B potency and selectivity profiles, making the compound suitable for inclusion in NR2B-focused screening libraries and SAR expansion studies aimed at identifying antagonists with improved subunit selectivity over NR2A and NR2C subtypes.

Chemical Biology Tool for Sigma-1/Sigma-2 Subtype Selectivity Profiling

Given that the 4-benzylpiperidine-iodobenzamide scaffold class consistently demonstrates sigma-1 preferential binding (with selectivity ratios ranging from ~15-fold to 96-fold depending on the N-substituent), the target compound's unexplored N-(2-iodobenzoyl) group offers an opportunity to probe how tertiary amide N-substitution at the piperidine nitrogen modulates sigma subtype discrimination . Comparative profiling against 4-IBP (14.8-fold σ₁-selective) and 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine (96-fold σ₁-selective) would delineate the contribution of the carbonyl linker and iodine position to subtype selectivity, informing the design of next-generation sigma-1-selective pharmacological tools.

Quote Request

Request a Quote for 4-benzyl-1-(2-iodobenzoyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.